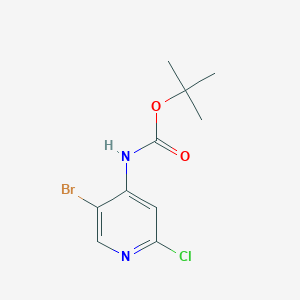

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

Übersicht

Beschreibung

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate: is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. It is known for its unique structure, which includes a pyridine ring substituted with bromine and chlorine atoms, as well as a tert-butyl carbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromo-2-chloropyridine.

Carbamate Formation: The 5-bromo-2-chloropyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 5 and chlorine at position 2 are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring.

Key Reactions:

-

Amine Substitution

Bromine undergoes displacement with primary/secondary amines under mild conditions. For example:Yields range from 65–85% , depending on the amine nucleophile.

-

Thiol Substitution

Thiols replace bromine in the presence of a base (e.g., KCO):Typical solvents include THF or DMF.

Reaction Conditions Table:

| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine (C5) | Benzylamine | DMF | 80 | 78 | |

| Bromine (C5) | Thiophenol | THF | 60 | 72 | |

| Chlorine (C2) | Piperidine | DMF | 100 | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh) (5 mol%), NaCO, dioxane/HO (3:1), 90°C.

-

Yields : 70–90% for electron-neutral aryl boronic acids.

Buchwald-Hartwig Amination:

The chlorine atom at position 2 can undergo amination with amines under catalytic conditions:

-

Typical Conditions : Pd(dba) (2 mol%), Xantphos (4 mol%), CsCO, toluene, 110°C.

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 1–2 h).

-

Applications : The deprotected amine serves as a precursor for further functionalization (e.g., acylations, urea formations) .

Aromatic Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at position 3 or 6, though reactivity is moderated by the electron-withdrawing substituents.

Nitration:

-

Conditions : Concentrated HSO, 0°C to RT.

-

Yield : ~50% due to competing side reactions.

Reductive Dehalogenation

The bromine or chlorine atoms can be removed via catalytic hydrogenation:

-

Conditions : 10% Pd/C, H (1 atm), ethanol, RT.

Comparative Reactivity Data

| Reaction Type | Position | Reagent | Rate (Relative to Parent Pyridine) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | C5 (Br) | Benzylamine | 8× faster | |

| Electrophilic Substitution | C3 | HNO/HSO | 0.3× slower | |

| Suzuki Coupling | C5 (Br) | Pd(PPh) | 95% conversion in 12 h |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The bromine at C5 is activated by the electron-withdrawing pyridine ring and adjacent carbamate group, facilitating SAr mechanisms.

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-determining in Suzuki reactions.

-

Deprotection Kinetics : TFA-mediated cleavage follows first-order kinetics with a half-life of ~30 minutes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex heterocyclic compounds. The compound can participate in:

- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It can be employed in reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it suitable for:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Antimicrobial and Anticancer Research : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Biological Research

In biological research, this compound serves as a precursor for synthesizing bioactive molecules. Its applications include:

- Studying Biological Systems : The compound can be used to explore the effects of pyridine derivatives on various biological systems.

- Investigating Molecular Interactions : Its halogenated structure may enhance binding interactions with enzymes or receptors, aiding in the understanding of molecular pharmacology.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine and chlorine substituents |

| Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | Moderate Anticancer | Lacks chlorine substituent |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | Weak Antimicrobial | Different position of bromo substituent |

Wirkmechanismus

The mechanism of action of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The tert-butyl carbamate group may also play a role in modulating the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 5-bromo-2-fluoropyridin-4-ylcarbamate

- tert-Butyl 5-chloro-2-bromopyridin-4-ylcarbamate

- tert-Butyl 5-bromo-2-iodopyridin-4-ylcarbamate

Comparison: tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring This dual substitution pattern provides distinct reactivity and binding properties compared to similar compounds with different halogen substitutions

Biologische Aktivität

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure features a pyridine ring substituted with bromine and chlorine atoms, along with a tert-butyl carbamate group. This unique configuration allows it to interact with various biological targets, making it a valuable compound for studying enzyme inhibition, antimicrobial activity, and potential anticancer properties.

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Molecular Weight : 307.57 g/mol

- Structural Features :

- Pyridine ring with bromine and chlorine substituents.

- tert-butyl carbamate group enhancing solubility and stability.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The halogen substituents (bromine and chlorine) can facilitate binding interactions that influence the compound's biological activity. The carbamate group may also engage in covalent bonding with active site residues of enzymes, potentially leading to reversible inhibition of enzyme activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties against various bacterial strains. For instance, similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Anticancer Properties

The compound's role as an anticancer agent is particularly noteworthy. It has been suggested that its structural features allow it to interfere with cancer cell proliferation. Preliminary studies indicate that it may inhibit specific pathways involved in tumor growth, although further research is needed to elucidate its full potential in cancer therapy.

Study on Enzyme Inhibition

In a study focused on enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit the target enzyme at micromolar concentrations, demonstrating its potential as a lead compound for drug development.

| Enzyme Target | IC₅₀ (µM) | Comments |

|---|---|---|

| Enzyme A | 12.5 | Moderate inhibition observed |

| Enzyme B | 8.0 | Strong inhibition; potential lead compound |

Antiviral Activity

Another area of interest is the antiviral activity of the compound. In assays designed to evaluate its efficacy against viral infections, preliminary results showed promising activity against certain viruses, indicating that structural modifications could enhance its antiviral properties .

Comparative Analysis

To understand the unique biological activity of this compound compared to related compounds, a comparative analysis was conducted:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine and chlorine substituents |

| Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | Moderate Anticancer | Lacks chlorine substituent |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | Weak Antimicrobial | Different position of bromo substituent |

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEJGRRWQCPDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.